molecular formula C23H19N3O2S B11184980 N'-(1,3-benzothiazol-2-yl)-4-methyl-N'-(4-methylbenzoyl)benzohydrazide

N'-(1,3-benzothiazol-2-yl)-4-methyl-N'-(4-methylbenzoyl)benzohydrazide

Cat. No.: B11184980
M. Wt: 401.5 g/mol
InChI Key: JYBJPMIVLSNIIL-UHFFFAOYSA-N
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Description

N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 4-methylbenzohydrazide to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. In antibacterial applications, the compound likely inhibits bacterial enzymes or disrupts cell membrane integrity, leading to bacterial cell death. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-benzothiazol-2-yl)-4-methyl-N’-(4-methylbenzoyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl and benzohydrazide functionalities make it a versatile compound for various applications, setting it apart from other benzothiazole derivatives.

Properties

Molecular Formula

C23H19N3O2S

Molecular Weight

401.5 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-4-methyl-N'-(4-methylbenzoyl)benzohydrazide

InChI

InChI=1S/C23H19N3O2S/c1-15-7-11-17(12-8-15)21(27)25-26(22(28)18-13-9-16(2)10-14-18)23-24-19-5-3-4-6-20(19)29-23/h3-14H,1-2H3,(H,25,27)

InChI Key

JYBJPMIVLSNIIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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